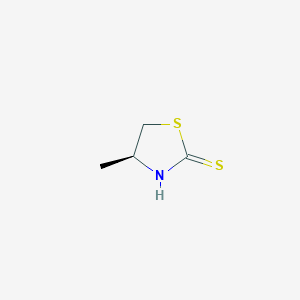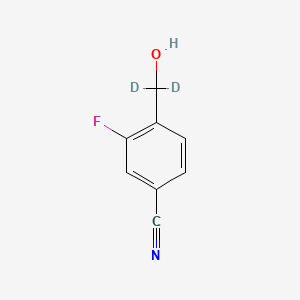![molecular formula C22H12N2O2 B8262579 (S)-2,2'-Dihydroxy-[1,1'-binaphthalene]-3,3'-dicarbonitrile](/img/structure/B8262579.png)
(S)-2,2'-Dihydroxy-[1,1'-binaphthalene]-3,3'-dicarbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-2,2’-Dihydroxy-[1,1’-binaphthalene]-3,3’-dicarbonitrile is a chiral organic compound that belongs to the binaphthalene family. This compound is characterized by its two hydroxyl groups and two nitrile groups attached to the binaphthalene core. The axial chirality of this compound arises from the restricted rotation around the single bond connecting the two naphthalene rings, making it a valuable molecule in asymmetric synthesis and chiral recognition.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2,2’-Dihydroxy-[1,1’-binaphthalene]-3,3’-dicarbonitrile typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 1,1’-binaphthalene-2,2’-diol.
Nitrile Introduction:
Chiral Resolution: The chiral resolution of the racemic mixture can be performed using chiral chromatography or by forming diastereomeric salts with chiral acids.
Industrial Production Methods
In an industrial setting, the production of (S)-2,2’-Dihydroxy-[1,1’-binaphthalene]-3,3’-dicarbonitrile may involve large-scale chiral resolution techniques and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
化学反应分析
Types of Reactions
(S)-2,2’-Dihydroxy-[1,1’-binaphthalene]-3,3’-dicarbonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The nitrile groups can be reduced to primary amines.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Formation of binaphthoquinones.
Reduction: Formation of 2,2’-diamino-[1,1’-binaphthalene]-3,3’-dicarbonitrile.
Substitution: Formation of alkylated or acylated derivatives.
科学研究应用
(S)-2,2’-Dihydroxy-[1,1’-binaphthalene]-3,3’-dicarbonitrile has a wide range of applications in scientific research:
Chemistry: Used as a chiral ligand in asymmetric catalysis and enantioselective synthesis.
Biology: Employed in the study of chiral recognition and molecular interactions.
Medicine: Investigated for its potential use in drug development and as a chiral auxiliary in pharmaceutical synthesis.
Industry: Utilized in the production of chiral materials and as a building block for advanced organic compounds.
作用机制
The mechanism of action of (S)-2,2’-Dihydroxy-[1,1’-binaphthalene]-3,3’-dicarbonitrile involves its interaction with chiral receptors and enzymes. The axial chirality of the compound allows it to fit into specific binding sites, facilitating enantioselective reactions. The hydroxyl and nitrile groups can form hydrogen bonds and other non-covalent interactions, enhancing its binding affinity and selectivity.
相似化合物的比较
Similar Compounds
(S)-1,1’-Binaphthalene-2,2’-diol: Lacks the nitrile groups but shares the binaphthalene core and hydroxyl groups.
(S)-2,2’-Bis(diphenylphosphino)-1,1’-binaphthalene: Contains phosphine groups instead of hydroxyl and nitrile groups.
(S)-2,2’-Diamino-1,1’-binaphthalene: Contains amino groups instead of hydroxyl and nitrile groups.
Uniqueness
(S)-2,2’-Dihydroxy-[1,1’-binaphthalene]-3,3’-dicarbonitrile is unique due to the presence of both hydroxyl and nitrile groups, which provide a versatile platform for various chemical modifications and applications. Its axial chirality and ability to participate in multiple types of reactions make it a valuable compound in asymmetric synthesis and chiral recognition.
属性
IUPAC Name |
4-(3-cyano-2-hydroxynaphthalen-1-yl)-3-hydroxynaphthalene-2-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H12N2O2/c23-11-15-9-13-5-1-3-7-17(13)19(21(15)25)20-18-8-4-2-6-14(18)10-16(12-24)22(20)26/h1-10,25-26H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNWGHCNOQWAVAC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=C2C3=C(C(=CC4=CC=CC=C43)C#N)O)O)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H12N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
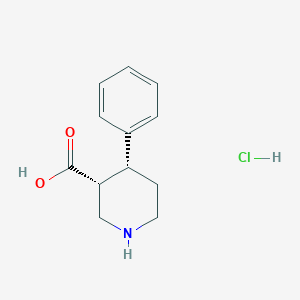
![9,12-Octadecadienoic acid (9Z,12Z)-, 1,1'-[2-[(1-oxohexadecyl)oxy]-1,3-propanediyl] ester](/img/structure/B8262507.png)
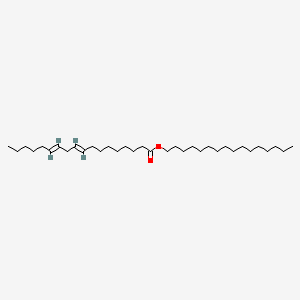
![(S)-(2-Amino-5-methoxy-4-((triisopropylsilyl)oxy)phenyl)(6-(((tert-butyldimethylsilyl)oxy)methyl)-5-azaspiro[2.4]heptan-5-yl)methanone](/img/structure/B8262528.png)
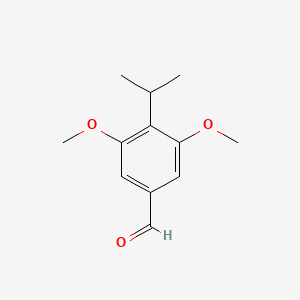
![tert-butyl (1S,2S,5R)-2-(hydroxymethyl)-3,8-diazabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B8262542.png)
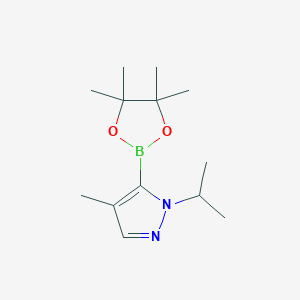


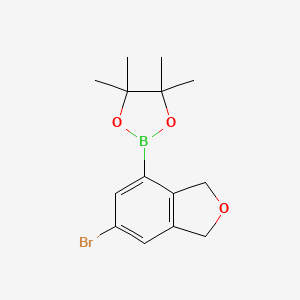
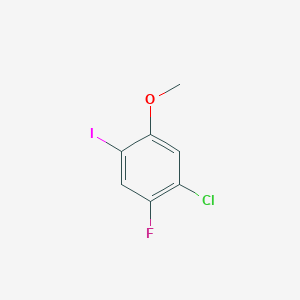
![(1S)-2'-[[Bis(1-methylethyl)amino]carbonyl][1,1'-binaphthalene]-2-carboxylic acid](/img/structure/B8262584.png)
